molecular formula C10H14N2O4 B582526 (S)-(-)-Carbidopa-d5 CAS No. 1426174-03-9

(S)-(-)-Carbidopa-d5

Cat. No.: B582526
CAS No.: 1426174-03-9
M. Wt: 231.263
InChI Key: TZFNLOMSOLWIDK-MHCBIZTBSA-N
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Description

(S)-(-)-Carbidopa-d5 is a deuterated form of (S)-(-)-Carbidopa, a compound used primarily in the treatment of Parkinson’s disease. The deuterium atoms in this compound replace some of the hydrogen atoms, which can affect the compound’s metabolic stability and pharmacokinetics. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carbidopa.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-Carbidopa-d5 typically involves the incorporation of deuterium atoms into the Carbidopa molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific reaction conditions, including the use of a deuterium source, a suitable catalyst (such as palladium on carbon), and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Carbidopa-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S)-(-)-Carbidopa-d5 has several scientific research applications:

    Chemistry: Used to study the metabolic pathways and stability of Carbidopa.

    Biology: Helps in understanding the biological effects and interactions of Carbidopa.

    Medicine: Used in pharmacokinetic studies to evaluate the drug’s behavior in the body.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-(-)-Carbidopa-d5 involves its role as a decarboxylase inhibitor. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme, this compound increases the availability of L-DOPA for conversion to dopamine in the brain, thereby enhancing its therapeutic effects in the treatment of Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-Carbidopa: The non-deuterated form of the compound.

    Levodopa: Another compound used in the treatment of Parkinson’s disease.

    Benserazide: A similar decarboxylase inhibitor used in combination with Levodopa.

Uniqueness

(S)-(-)-Carbidopa-d5 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research for studying the behavior and effects of Carbidopa in the body.

Properties

IUPAC Name

(2S)-3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-MHCBIZTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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